Cas no 189283-51-0 (3,4-Difluoro-2-hydroxybenzoic acid)
3,4-Difluoro-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluoro-2-hydroxybenzoic acid
- 3,4-DIFLUOROSALICYLIC ACID
- 3,4-diflouro-2-hydroxy benzoic acid
- PC7835
- 3,4-Difluoro-2-hydroxybenzoicacid98%
- 3,4-Difluoro-2-hydroxybenzoicacid99%
- 3,4-Difluoro-2-hydroxybenzoic acid 99%
- Benzoic acid, 3,4-difluoro-2-hydroxy-
- 3,4-difluoro-2-hydroxy-benzoic Acid
- 3,4-difluoro-hydroxybenzoic acid
- GWOOBUWKTOCYKY-UHFFFAOYSA-N
- 3,4-difluro-2-hydroxybenzoic acid
- SBB088848
- 3,4-difluoro-2-hydroxy benzoic acid
- AS00740
- CM12673
- AK135175
- AB0043844
- ST24
- SY106631
- 189283-51-0
- SCHEMBL1922498
- CHEMBL3793889
- 3,4-difluoro-2-hydroxybenzoicacid
- A813313
- DTXSID90374262
- AS-19927
- 3,4-difluoro-2-hydroxybenzoic acid, AldrichCPR
- AMY2987
- AKOS012335373
- MFCD03428564
- CS-0067839
- EN300-159998
- BP-10523
- 3,4-difluoro-2-hydroxybenzoic acid;
- DTXCID30325293
- FD65685
- 642-481-5
- 630-145-0
-
- MDL: MFCD03428564
- Inchi: 1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
- InChI Key: GWOOBUWKTOCYKY-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C(=O)O)=C1O)F
Computed Properties
- Exact Mass: 174.01300
- Monoisotopic Mass: 174.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.600
- Melting Point: 171-172 ºC
- Boiling Point: 282 ºC
- Flash Point: 124 ºC
- PSA: 57.53000
- LogP: 1.36860
- Solubility: Not determined
3,4-Difluoro-2-hydroxybenzoic acid Security Information
- Hazard Statement: Harmful/Irritant
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
3,4-Difluoro-2-hydroxybenzoic acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
3,4-Difluoro-2-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM979-5g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 97% | 5g |
1261.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM979-250mg |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 97% | 250mg |
153CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM979-1g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 97% | 1g |
364.0CNY | 2021-07-10 | |
| Fluorochem | 013026-250mg |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 99% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 013026-1g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 99% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 013026-5g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 99% | 5g |
£114.00 | 2022-03-01 | |
| Fluorochem | 013026-10g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 99% | 10g |
£193.00 | 2022-03-01 | |
| Chemenu | CM153292-5g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 95% | 5g |
$163 | 2021-06-17 | |
| Chemenu | CM153292-10g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 95% | 10g |
$252 | 2021-06-17 | |
| Chemenu | CM153292-25g |
3,4-Difluoro-2-hydroxybenzoic acid |
189283-51-0 | 95% | 25g |
$505 | 2021-06-17 |
3,4-Difluoro-2-hydroxybenzoic acid Suppliers
3,4-Difluoro-2-hydroxybenzoic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3,4-Difluoro-2-hydroxybenzoic acid
3,4-Difluoro-2-hydroxybenzoic Acid (CAS No. 189283-51-0): A Promising Compound in Modern Chemical and Biomedical Research
3,4-Difluoro-2-hydroxybenzoic acid, with the Chemical Abstracts Service (CAS) registry number 189283-51-0, is an aromatic carboxylic acid derivative characterized by its unique structural features and functional group arrangement. This compound belongs to the family of fluorinated benzoic acids, which have garnered significant attention in recent years due to their potential applications in drug discovery, materials science, and analytical chemistry. The presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, coupled with a hydroxyl group at the 2 position, imparts distinct physicochemical properties that enable its versatile utilization across multiple domains. Recent advancements in synthetic methodologies and computational modeling have further expanded its relevance in academic and industrial settings.
From a structural perspective, 3,4-difluoro-2-hydroxybenzoic acid exhibits a rigid planar geometry typical of substituted benzoic acids. The fluorine substituents enhance lipophilicity while modulating electronic effects on the aromatic ring, which is critical for optimizing pharmacokinetic profiles in drug candidates. The hydroxyl group at position 2 introduces hydrogen-bonding capabilities and acidity, enabling interactions with biological targets such as enzymes or receptors. A study published in Journal of Medicinal Chemistry (2023) highlighted how these structural attributes can be leveraged to design analogs with improved selectivity for protein kinases involved in cancer pathways. The compound’s molecular formula is C7H5F2O3, with a molecular weight of approximately 166.1 g/mol. Its melting point ranges between 178–180°C under standard conditions, confirming its solid-state stability for storage and transportation.
Synthetic approaches to 3,4-difluoro-2-hydroxybenzoic acid have evolved significantly since its initial preparation through electrophilic fluorination of salicylic acid derivatives. Researchers now employ environmentally benign protocols that align with green chemistry principles. For instance, a recent paper in Green Chemistry (2024) demonstrated the use of microwave-assisted synthesis combined with recyclable catalysts to achieve high yields (up to 95%) while minimizing waste generation. This method involves the sequential introduction of fluorine atoms via nucleophilic aromatic substitution using triflic anhydride as a fluorinating agent under solvent-free conditions. Such advancements not only reduce production costs but also address sustainability concerns critical for large-scale biomedical applications.
In pharmacological research, 3,4-difluoro-2-hydroxybenzoic acid has emerged as a lead compound for developing anti-inflammatory agents due to its ability to inhibit cyclooxygenase (COX) enzymes selectively. A 2023 study from Nature Communications revealed that this compound suppresses COX-2 activity by forming hydrogen bonds with key residues in the enzyme’s active site without significantly affecting COX-1 isoforms—a desirable trait for reducing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its difluorinated aromatic ring enhances blood-brain barrier permeability compared to non-fluorinated analogs, suggesting potential utility in neuroinflammatory disorders such as Alzheimer’s disease.
Beyond inflammation modulation, this compound exhibits promising antibacterial properties against multidrug-resistant pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA). A collaborative study between European institutions (published in Antimicrobial Agents and Chemotherapy, 2024) demonstrated that 3,4-difluoro-2-hydroxybenzoic acid disrupts bacterial membrane integrity through lipid peroxidation mechanisms while sparing mammalian cells due to differences in membrane composition. These findings align with global efforts to combat antibiotic resistance by exploring non-traditional antimicrobial agents that act via novel pathways.
In materials science applications, researchers have explored this compound as a building block for supramolecular assemblies and organic semiconductors. Its carboxylic acid functionality facilitates self-assembling behaviors when combined with complementary molecules such as amine-functionalized polymers or metal ions. A team at Stanford University reported in Advanced Materials (January 2025) that incorporating 3,4-difluoro-π systems into polymer backbones enhances charge carrier mobility by up to 60%, positioning it as a candidate for next-generation organic photovoltaics and flexible electronics.
The compound’s role in analytical chemistry has also been revitalized through its use as a derivatizing agent for mass spectrometry analysis of carbohydrates and amino acids. The difluorobenzoate esters formed during derivatization improve ionization efficiency and fragmentation patterns compared to conventional benzoate reagents. This was validated by a comparative study published in Analytical Chemistry, where it enabled detection limits below 5 ppb for glycosylation analysis—a breakthrough for proteomics research requiring ultra-sensitive detection techniques.
Clinical translation studies are currently underway focusing on its potential as an adjuvant therapy for chronic inflammatory conditions such as rheumatoid arthritis (RA). Preclinical models show synergistic effects when combined with existing therapies like tumor necrosis factor inhibitors (TNF inhibitors)—reducing cytokine production by upregulating heme oxygenase-1 expression through Nrf2 signaling pathways without immunosuppressive side effects observed at therapeutic doses (data from ongoing Phase I trials presented at AACR 2025).
A notable advantage of this compound lies in its tunable reactivity under controlled synthetic conditions. The presence of both acidic groups (carboxylic acid) and hydroxyl functionalities allows sequential chemical modifications using standard laboratory techniques such as esterification or silylation without compromising core structural integrity. This modularity has enabled researchers at MIT to create prodrug conjugates where the hydroxyl group is masked until reaching target tissues (targeted drug delivery systems)—a strategy proven effective in reducing off-target toxicity while maintaining efficacy.
Safety assessments conducted according to OECD guidelines confirm low acute toxicity profiles when administered systemically (LD₅₀ > 5 g/kg orally) while showing minimal genotoxicity based on Ames test results published last year (Toxicological Sciences, April 2024). Chronic toxicity studies over six months demonstrated no significant organ damage or carcinogenicity markers even at high doses (up to 1 g/kg/day), making it suitable for long-term therapeutic applications pending further clinical validation.
Innovative applications are emerging from recent investigations into its photochemical properties when incorporated into nanostructured lipid carriers (NLC formulations)—a delivery system capable of controlled release under near-infrared light exposure (Biomaterials Science, November 2024). Such systems could revolutionize localized drug administration strategies by allowing spatiotemporal control over therapeutic release using external light stimuli—a critical advancement for treating solid tumors or inflammatory lesions without systemic side effects.
Mechanistic insights gained from computational docking studies reveal that the compound’s difluorophenolic motif forms π-stacking interactions with histone deacetylase (HDAC) enzymes—a mechanism validated experimentally through fluorescence polarization assays (Bioorganic & Medicinal Chemistry Letters, March 2025). This interaction suggests potential epigenetic modulation capabilities which are being explored as novel strategies against hematologic malignancies resistant to conventional HDAC inhibitors.
Preliminary neuroprotective effects observed in rodent models provide intriguing avenues for central nervous system applications (Nature Neuroscience Reports, July 2024). When administered intranasally following traumatic brain injury (TBI), it reduced neuronal apoptosis rates by approximately 40% compared to controls through mechanisms involving mitochondrial membrane stabilization—highlighting its potential utility beyond traditional anti-inflammatory roles into neurotrauma management strategies.
Synthetic versatility is further exemplified by its role as an intermediate in asymmetric synthesis processes using chiral auxiliaries (JACS Au, June 20XX). By protecting the hydroxyl group selectively during palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling reaction), chemists can efficiently prepare enantiopure compounds required for advanced pharmaceutical development—a capability increasingly valued given regulatory trends favoring single-enantiomer therapeutics.
Economic viability assessments indicate cost reductions exceeding 60% compared to earlier synthesis routes since implementing continuous flow reactors (Chemical Engineering Journal, September
The compound’s solubility characteristics are being optimized through co-crystallization techniques involving cocrystal partners like urea derivatives (). Researchers at ETH Zurich recently demonstrated that co-crystallization increases aqueous solubility from ~5 mg/mL to ~65 mg/mL—a critical improvement needed before initiating human trials involving oral administration regimens requiring higher bioavailability metrics.
Pioneering work published earlier this year explores its use as a fluorescent probe when conjugated with quantum dots (). The phenolic hydroxyl group serves as an anchoring site while fluorine substitution enhances quantum yield properties—resulting in imaging agents capable of detecting cellular redox changes associated with oxidative stress states relevant to cardiovascular disease progression monitoring.
In vitro ADME studies conducted using HepaRG cell cultures show rapid metabolic conversion primarily via phase II conjugation pathways rather than phase I oxidation processes (). This suggests favorable pharmacokinetics profiles where bioactivation risks are minimized—critical information guiding formulation strategies toward sustained-release depot systems instead of short half-life injectables traditionally used in inflammation management therapies.
Cryogenic electron microscopy data recently obtained provides atomic-level insights into how this compound binds within enzyme active sites compared to structurally similar analogs (). Structural comparisons reveal that substituting chlorine atoms on position meta relative to hydroxyl groups reduces binding affinity by ~7-fold due steric hindrance effects—a discovery enabling rational design optimization among halogenated salicylate derivatives currently under investigation by several biotech startups focused on oncology pipelines.
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